Boc-Pro-D-Pro-OH
Description
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
(2R)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11+/m0/s1 |
InChI Key |
XGDABHXCVGCHBB-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Single Proline Derivatives
Boc-D-Pro-OH
- Structure : Single D-proline with Boc protection.
- Molecular Formula: C₁₀H₁₇NO₄ | MW: 215.25 g/mol | Melting Point: 135°C | Solubility: Soluble in DMF, DCM .
- Key Differences : Lacks the second proline residue, reducing conformational rigidity. Used as a building block for peptides requiring D-proline incorporation .
Boc-Pro-OH
Dipeptides with Varied Residues
Boc-D-Phe-Pro-OH
- Structure : Boc-protected D-phenylalanine followed by L-proline.
- Molecular Formula : C₁₉H₂₆N₂O₅ | MW : 362.42 g/mol | Storage : Sealed, dry, 2–8°C .
- Key Differences : Hydrophobic phenylalanine introduces aromatic interactions, altering solubility and peptide aggregation behavior compared to this compound .
Modified Proline Derivatives
Boc-D-HoPro-OH (Homoproline)
- Structure : Boc-protected D-homoproline (six-membered piperidine ring vs. proline’s five-membered pyrrolidine).
- Molecular Formula: C₁₁H₁₉NO₄ | MW: 229.27 g/mol | Solubility: 0.3 g in 2 mL DMF | Hazards: Irritant (Xi) .
- Key Differences : Expanded ring size increases conformational flexibility. Used to study ring size effects on peptide stability .
Boc-4-oxo-Pro-OH
- Structure : Boc-protected 4-oxo-L-proline (ketone substitution at C4).
- Molecular Formula: C₁₀H₁₅NO₅ | MW: 229.2 g/mol.
- Key Differences : Ketone group enhances reactivity for post-synthetic modifications, unlike this compound .
Boc-Hyp-OH DCHA
Compounds with Alternative Protecting Groups
Z-D-Pro-OH
- Structure : Benzyloxycarbonyl (Z)-protected D-proline.
- Molecular Formula: C₁₃H₁₅NO₄ | MW: 249.26 g/mol.
- Key Differences: Z group removed via hydrogenolysis, contrasting with Boc’s acid-labile cleavage. Impacts synthetic strategy choice .
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility | Key Feature |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₄N₂O₅ | 336.36 | N/A | Organic solvents | Conformationally constrained |
| Boc-D-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 135 | DMF, DCM | Single D-proline building block |
| Boc-D-Phe-Pro-OH | C₁₉H₂₆N₂O₅ | 362.42 | N/A | N/A | Aromatic hydrophobicity |
| Boc-D-HoPro-OH | C₁₁H₁₉NO₄ | 229.27 | 116–119 | DMF | Six-membered ring |
| Boc-4-oxo-Pro-OH | C₁₀H₁₅NO₅ | 229.2 | N/A | N/A | Ketone functional group |
| Z-D-Pro-OH | C₁₃H₁₅NO₄ | 249.26 | N/A | N/A | Acid-stable, H₂-labile |
Q & A
Q. Q1. What are the established synthetic routes for Boc-Pro-D-Pro-OH, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) for amine protection to prevent undesired side reactions .
- Coupling : Activation with reagents like HBTU or DCC in DMF, with monitoring via TLC or HPLC to track reaction progress.
- Deprotection : Acidic cleavage (e.g., TFA) to remove Boc groups.
Yield optimization requires precise control of temperature (0–25°C) and stoichiometric ratios (1:1.2 for amino acid:activator). Purity (>95%) is achieved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies backbone conformation and stereochemistry. Proline’s cyclic structure shows distinct δ protons (3.8–4.5 ppm) and carbonyl carbons (~175 ppm). D-Pro configuration alters NOE patterns compared to L-Pro .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (215.3 g/mol) and detects impurities. Fragmentation patterns distinguish Boc-protected intermediates .
Advanced Research Questions
Q. Q3. How does the D-Pro configuration in this compound influence peptide backbone conformation, and what experimental approaches validate these effects?
Methodological Answer: D-Pro induces β-turn or polyproline II helix conformations, altering peptide rigidity. Methods:
- Circular Dichroism (CD) : Compare spectra of peptides with L-Pro vs. D-Pro; β-turns show minima at ~220 nm.
- X-ray Crystallography : Resolve crystal structures to confirm dihedral angles (φ/ψ) and hydrogen-bonding networks.
Contradictions in CD data (e.g., solvent-dependent shifts) require triaging via molecular dynamics simulations to assess solvent interactions .
Q. Q4. How can computational modeling predict this compound’s role in peptide stability, and what parameters are critical for force field accuracy?
Methodological Answer:
- Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P). Key parameters:
- Torsional angles for proline rings.
- Hydrogen-bond lifetimes in aqueous vs. nonpolar environments.
- Docking Studies : Predict binding affinities when this compound is part of enzyme inhibitors (e.g., proteases). Validate with experimental IC₅₀ values .
Q. Q5. What strategies resolve contradictions in NMR data for this compound derivatives, particularly regarding stereochemical assignments?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between α-protons and adjacent residues confirm spatial proximity.
- Isotopic Labeling : ¹³C-labeled Pro enhances signal resolution in crowded spectra.
- Comparative Analysis : Cross-reference with X-ray data or computational predictions to validate ambiguous peaks .
Q. Q6. How does this compound’s solubility profile impact its application in peptide synthesis, and what solvent systems are empirically validated?
Methodological Answer: Solubility is pH- and solvent-dependent:
- Polar Solvents : DMSO or DMF (10–20 mg/mL) for SPPS.
- Aqueous Buffers : Limited solubility (<1 mg/mL at pH 7); enhance with co-solvents (e.g., 10% acetonitrile).
Precipitation during coupling is mitigated by incremental reagent addition and sonication .
Methodological Frameworks for Research Design
Q7. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound’s role in enzyme inhibition?
Methodological Answer:
Q. Q8. What PICO (Population, Intervention, Comparison, Outcome) elements apply to this compound’s therapeutic potential?
Methodological Answer:
- Population : Cancer cell lines (e.g., HeLa) overexpressing target enzymes.
- Intervention : Treatment with this compound-conjugated peptides (0.1–100 µM).
- Comparison : Untreated cells or scrambled-sequence peptides.
- Outcome : Apoptosis rate (via flow cytometry) and enzyme activity (fluorogenic substrates) .
Data Presentation and Reproducibility
Q. Q9. What are the minimum reporting standards for this compound studies to ensure reproducibility?
Methodological Answer:
- Experimental Section : Detail solvent grades, instrument models (e.g., Bruker 500 MHz NMR), and purity thresholds.
- Data Deposition : Upload raw NMR (FID files), HPLC chromatograms, and crystallographic data to public repositories (e.g., Cambridge Structural Database).
- Negative Results : Report failed coupling attempts or uncharacterized byproducts to guide troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
